molecular formula C22H25NO4 B2670709 Methyl 4-(1-(2-(p-tolyloxy)acetyl)piperidin-4-yl)benzoate CAS No. 1421459-87-1

Methyl 4-(1-(2-(p-tolyloxy)acetyl)piperidin-4-yl)benzoate

Cat. No. B2670709
CAS RN: 1421459-87-1
M. Wt: 367.445
InChI Key: FIYHMDHTZIWVTI-UHFFFAOYSA-N
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Description

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Physical And Chemical Properties Analysis

Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds . Compounds with piperidine moiety show a wide variety of biologic activities .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research in organic chemistry has explored the synthesis and chemical behavior of compounds structurally related to Methyl 4-(1-(2-(p-tolyloxy)acetyl)piperidin-4-yl)benzoate. For example, studies on ester hydrazones as possible precursors to alkoxyl diazoalkanes have investigated the synthesis of related compounds and their decomposition to produce mixed acetals, demonstrating the versatile reactivity of such ester compounds in organic synthesis (Crawford & Raap, 1965). Additionally, the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from related precursors showcases the potential for generating diverse heterocyclic systems, highlighting the compound's utility in the synthesis of complex organic molecules (Mekheimer, Mohamed, & Sadek, 1997).

Photopolymerization and Material Science

In the field of material science, derivatives of this compound have been investigated for their roles in photopolymerization processes. A study on nitroxide-mediated photopolymerization introduced a new compound for use as a photoiniferter, demonstrating its efficiency in initiating polymerization under UV irradiation, which is relevant for developing advanced polymeric materials (Guillaneuf et al., 2010).

Pharmacological Research

In pharmacology, research on piperidine derivatives, closely related to this compound, has explored their potential as therapeutic agents. Studies have evaluated the anti-acetylcholinesterase activity of piperidine derivatives, indicating their potential application in treating conditions like Alzheimer's disease. For instance, novel piperidine derivatives have shown significant anti-acetylcholinesterase activity, underscoring the importance of the piperidine moiety in medicinal chemistry (Sugimoto et al., 1990).

Metal Complex Synthesis and Bioactivity

Metal complexes incorporating benzamide derivatives, akin to this compound, have been synthesized and characterized, revealing their structural features and potential antibacterial activities. These studies contribute to the understanding of the interaction between metal ions and organic ligands, paving the way for the development of new materials with biological applications (Khatiwora et al., 2013).

Mechanism of Action

The mechanism of action of Piperine, a true alkaloid having piperidine moiety, is still not totally clear . It shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

Future Directions

Piperidine and its derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

methyl 4-[1-[2-(4-methylphenoxy)acetyl]piperidin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-16-3-9-20(10-4-16)27-15-21(24)23-13-11-18(12-14-23)17-5-7-19(8-6-17)22(25)26-2/h3-10,18H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYHMDHTZIWVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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